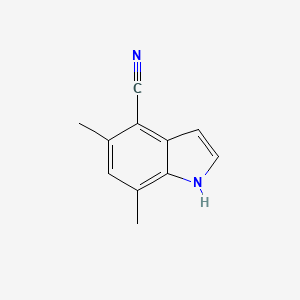

5,7-Dimethyl-1H-indole-4-carbonitrile

Descripción

Propiedades

IUPAC Name |

5,7-dimethyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-7-5-8(2)11-9(3-4-13-11)10(7)6-12/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNFCZRCJIMEOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C#N)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696627 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190319-95-9 | |

| Record name | 5,7-Dimethyl-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 5,7-Dimethyl-1H-indole-4-carbonitrile typically involves:

- Construction or modification of the indole core.

- Introduction of methyl groups at the 5 and 7 positions.

- Installation of the cyano (-CN) group at position 4.

The cyano group is often introduced via conversion of a carboxamide or carboxylic acid precursor at the target position, while methyl groups are introduced by selective alkylation or starting from appropriately substituted precursors.

Specific Preparation Routes

Conversion of Indole-4-carboxamide to Indole-4-carbonitrile

A common approach to prepare indole-4-carbonitriles involves the dehydration of the corresponding indole-4-carboxamide. This method includes:

- Starting from 5,7-dimethyl-1H-indole-4-carboxamide.

- Treatment with phosphorus(V) oxychloride (POCl3) to convert the carboxamide group into the nitrile group.

- The reaction is typically conducted under reflux conditions in an appropriate solvent.

This method yields this compound in moderate to good yields (65–85%) as reported in related indole-carbonitrile syntheses.

Electrophilic Substitution and Functional Group Transformations

- Methyl groups at the 5 and 7 positions can be introduced by starting with 5,7-dimethylindole derivatives or via selective methylation reactions.

- Electrophilic substitution reactions at position 4 are less common due to the electron density distribution on the indole ring but can be achieved by directed lithiation or halogenation followed by cyanation.

Preparation Data and Solubility Considerations

The compound’s solubility and preparation of stock solutions are important for practical handling:

| Stock Solution Preparation of this compound | Amount of Compound | Volume of Solvent (mL) for Different Molarities |

|---|---|---|

| 1 mg | 1 mM | 5.8751 |

| 5 mM | 1.175 | |

| 10 mM | 0.5875 | |

| 5 mg | 1 mM | 29.3755 |

| 5 mM | 5.8751 | |

| 10 mM | 2.9375 | |

| 10 mg | 1 mM | 58.751 |

| 5 mM | 11.7502 | |

| 10 mM | 5.8751 |

Note: Physical methods such as vortexing, ultrasound, or hot water baths can aid dissolution during preparation.

Detailed Reaction Conditions and Notes

Dehydration of Carboxamide to Nitrile: Use of phosphorus oxychloride (POCl3) is a classical method to convert indole-4-carboxamide to the corresponding nitrile. The reaction is generally performed under reflux with careful temperature control to avoid decomposition.

Catalysts and Solvents: Dimethylformamide (DMF) is often used as a solvent for such transformations due to its high boiling point and polarity. Catalytic amounts of bases like triethylamine may be employed to facilitate reactions in multicomponent syntheses.

Purification: Products are typically purified by recrystallization from solvents such as ethanol or dimethylformamide/ethanol mixtures, or by chromatography depending on the reaction scale and impurities.

Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, particularly in multistep or multicomponent reactions.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Dehydration of Carboxamide | 5,7-Dimethyl-1H-indole-4-carboxamide | Phosphorus oxychloride (POCl3), reflux, DMF | 65–85 | Classical method for nitrile formation |

| Electrophilic Substitution + Cyanation | 5,7-Dimethylindole derivatives | Directed lithiation/halogenation + cyanation | Variable | Requires regioselective control |

| One-Pot Multicomponent Reaction | Indole-3-carbaldehyde, malononitrile, amines | Triethylamine, ethanol, reflux | Moderate | More common for substitutions at position 3 |

Research Findings and Considerations

- The dehydration of carboxamide to nitrile is a reliable and widely used method for preparing indole-carbonitriles, including 5,7-dimethyl derivatives.

- Multicomponent reactions provide efficient routes for rapid synthesis of indole derivatives but are less documented for direct synthesis of this compound.

- Solubility and formulation data are critical for handling and biological evaluation of this compound, with detailed stock preparation protocols available to ensure reproducibility.

- Advanced cross-coupling methods (Sonogashira, Suzuki, Heck) have been reported for other indole-carbonitriles but are more relevant for substitutions at positions other than 4 and may be adapted for this compound with further research.

Análisis De Reacciones Químicas

Types of Reactions: 5,7-Dimethyl-1H-indole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are often used.

Major Products Formed:

Oxidation: Oxindole derivatives.

Reduction: Primary amines.

Substitution: Halogenated indoles and various substituted indoles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5,7-Dimethyl-1H-indole-4-carbonitrile has the chemical formula C₁₁H₁₀N₂ and a CAS registry number of 1190319-95-9. It features a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of methyl groups at the 5 and 7 positions, along with a cyano group at the 4 position, enhances its reactivity and biological interactions.

Medicinal Chemistry Applications

The compound exhibits various biological activities that make it a subject of interest in pharmacological research. Its structural similarity to naturally occurring indoles allows it to interact with biological targets such as enzymes and receptors. Notably, indole derivatives are known for their roles in the development of pharmaceuticals:

- Anticancer Activity : Research indicates that derivatives of indole, including this compound, show potential anticancer properties. For instance, studies have demonstrated that certain synthesized compounds based on this structure exhibit high activity against cancer cell lines such as A549 lung adenocarcinoma .

- Antimicrobial Properties : Various studies have evaluated the antimicrobial activity of indole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown promising results in inhibiting bacterial growth .

Materials Science Applications

In addition to its medicinal properties, this compound has applications in materials science due to its fluorescent properties. The ability to interact with biological systems makes it suitable for use in:

- Fluorescent Probes : The compound's unique electronic properties allow it to be used as a fluorescent probe in biological imaging and assays, enhancing the visualization of cellular processes.

Case Studies

Several case studies highlight the effectiveness of using this compound in various research contexts:

- Anticancer Research : A study explored the anticancer activity of synthesized compounds derived from this indole derivative against multiple cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into its mechanism of action .

- Antibacterial Studies : Another investigation assessed the antibacterial efficacy of this compound against common pathogens. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting potential therapeutic applications in treating infections .

Mecanismo De Acción

The mechanism by which 5,7-Dimethyl-1H-indole-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparación Con Compuestos Similares

Comparison with Similar Indole Derivatives

Structural and Functional Group Analysis

The table below compares 5,7-Dimethyl-1H-indole-4-carbonitrile with structurally related indole-based compounds, focusing on substituent positions, functional groups, and key physicochemical properties:

Key Observations and Trends

Electronic Effects

- Nitrile vs. Bromo substituents (-Br) are moderately electron-withdrawing, while nitro groups (-NO₂) are strongly electron-withdrawing, which could influence regioselectivity in further functionalization .

- Comparison with Carboxaldehyde : Replacing the nitrile with a carboxaldehyde group (as in 1H-Indole-4-carboxaldehyde) reduces the electron-withdrawing character, as evidenced by the lower IR absorption for C=O (2,204 cm⁻¹) compared to typical nitrile stretches (~2,200–2,250 cm⁻¹) .

Steric and Solubility Considerations

Limitations and Data Gaps

- Limited experimental data (e.g., melting points, detailed NMR/MS) for this compound and its bromo/nitro analogs restrict a full comparative analysis.

- Solubility, stability, and reactivity studies under varying conditions are absent in the provided evidence.

Actividad Biológica

5,7-Dimethyl-1H-indole-4-carbonitrile (CAS: 1190319-95-9) is a synthetic compound belonging to the indole family, characterized by its unique bicyclic structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, which include anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features two methyl groups at the 5 and 7 positions and a cyano group at the 4 position. This configuration not only influences its electronic properties but also enhances its interactions with various biological targets.

Structural Formula

The chemical formula for this compound is .

Key Structural Features

| Position | Substituent | Description |

|---|---|---|

| 5 | Methyl | Contributes to steric hindrance and electronic properties |

| 7 | Methyl | Similar effects as the 5-position substituent |

| 4 | Cyano | Enhances reactivity and potential for biological interactions |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, studies have shown potent cytotoxic effects against human colon and lung cancer cells.

Case Study

In a study evaluating various indole derivatives, including this compound, it was found that this compound inhibited the growth of A549 lung adenocarcinoma cells effectively. The half-maximal inhibitory concentration (IC50) values were recorded at concentrations that demonstrated significant cell death within 24 hours of treatment .

Antibacterial Activity

The antibacterial properties of this compound have been explored against several bacterial strains. The compound has shown activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 8 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

Preliminary studies suggest that this compound may also exhibit antiviral properties. Specifically, it has been tested against influenza virus strains with promising outcomes.

Virucidal Activity

In vitro assays demonstrated that at a concentration of 0.4 mg/mL, the compound reduced the infectivity of influenza viruses by over 90%, indicating its potential as a virucidal agent .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The indole structure allows for hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity.

Interaction Studies

Research has employed various methods to study the binding affinity of this compound with biological macromolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5,7-Dimethyl-1H-indole-4-carbonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or cyclization strategies. For MCRs, optimize stoichiometry and solvent choice (e.g., aqueous conditions for greener synthesis, as demonstrated for chromene-carbonitriles ). Cyclization of pre-functionalized indoles with nitrile precursors under palladium catalysis or acid-mediated conditions may also apply. Reaction efficiency is enhanced by monitoring intermediates via TLC (Rf ~0.4–0.5, similar to indole derivatives ) and adjusting temperature (e.g., 80–100°C for analogous pyrimidinecarbonitriles ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Focus on the nitrile stretch (~2,200 cm⁻¹) and NH/OH bands (3,300–3,500 cm⁻¹) .

- NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm in DMSO-d₆), methyl groups (δ 2.0–2.5 ppm), and nitrile-adjacent carbons (~115–120 ppm in ¹³C NMR) .

- LCMS : Look for [M+H]⁺ or [M]⁻ peaks; fragmentation patterns should align with indole-carbonitrile scaffolds (e.g., m/z ~185–280 for similar compounds ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data, particularly when observed carbon content deviates from theoretical values?

- Methodological Answer : Discrepancies (e.g., C% lower than calculated) may arise from incomplete combustion or hygroscopic impurities. Re-run analyses under inert atmospheres (argon/glovebox) and pre-dry samples at 60°C for 24 hours. Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS), as done for pyrimidinecarbonitriles with similar issues .

Q. What strategies enhance the thermal stability of this compound under varying experimental conditions?

- Methodological Answer :

- Storage : Keep at –20°C in amber vials under nitrogen to prevent oxidation (as recommended for indole-4-carboxaldehyde derivatives ).

- Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged heating >150°C. For high-temperature reactions, employ short reaction times (<1 hour) .

Q. How should researchers design experiments to assess reactivity with nucleophiles/electrophiles in aqueous vs. non-aqueous media?

- Methodological Answer :

- Aqueous Media : Use buffered solutions (pH 7–9) and monitor reactivity via UV-Vis or in situ IR. For example, chromene-carbonitriles undergo nucleophilic additions in water .

- Non-Aqueous Media : Test in DMF or DCM with Lewis acids (e.g., ZnCl₂) to activate nitrile groups. Track by ¹H NMR every 30 minutes .

Q. What critical steps ensure reproducibility in multi-step syntheses involving intermediates of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.